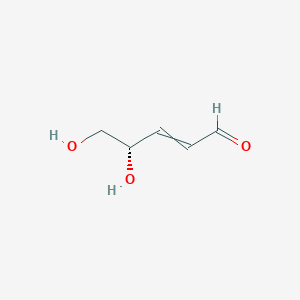
(4S)-4,5-Dihydroxypent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4,5-Dihydroxypent-2-enal is an organic compound with the molecular formula C5H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,5-Dihydroxypent-2-enal can be achieved through several methods. One common approach involves the oxidation of suitable precursors using specific reagents and conditions. For instance, the compound can be synthesized from (4S)-4,5-dihydroxy-2-pentenoic acid through a controlled oxidation process. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of biocatalysts or enzymes to facilitate the oxidation process. This approach not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4,5-Dihydroxypent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of (4S)-4,5-dihydroxypentanol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
(4S)-4,5-Dihydroxypent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-4,5-Dihydroxypent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4,5-Dihydroxypent-2-enal: The enantiomer of (4S)-4,5-Dihydroxypent-2-enal, differing only in the spatial arrangement of atoms.
4,5-Dihydroxy-2-pentenoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
4,5-Dihydroxypentanoic acid: A saturated analog with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity can result in different biological activities and properties compared to its enantiomer or other related compounds.
Propriétés
Numéro CAS |
67528-75-0 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(4S)-4,5-dihydroxypent-2-enal |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h1-3,5,7-8H,4H2/t5-/m0/s1 |
Clé InChI |
MERWVFZVBUHPAV-YFKPBYRVSA-N |
SMILES isomérique |
C([C@H](C=CC=O)O)O |
SMILES canonique |
C(C(C=CC=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


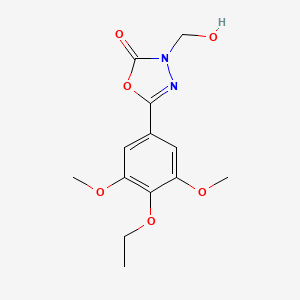
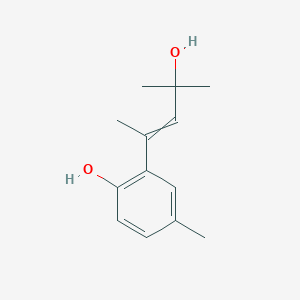
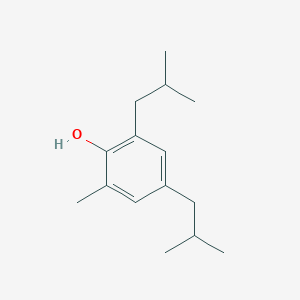
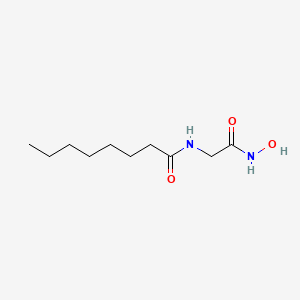
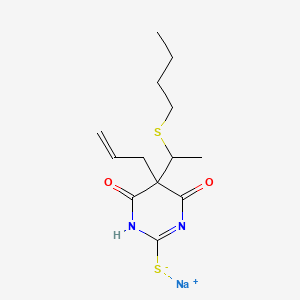
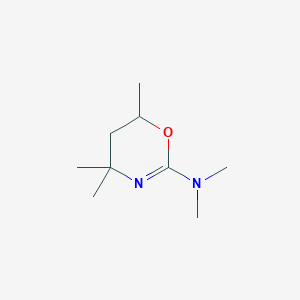
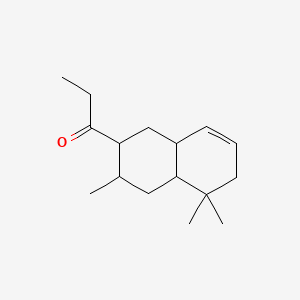
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)

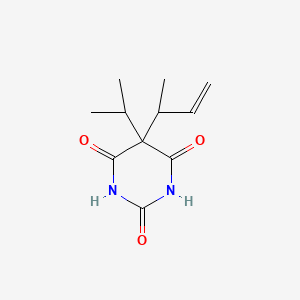
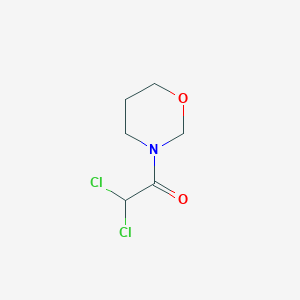

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
